molecular formula C47H52N7O7P B13136014 (2R,3S,5S)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

(2R,3S,5S)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

Cat. No.: B13136014
M. Wt: 857.9 g/mol
InChI Key: GGDNKEQZFSTIMJ-GXQDRCEGSA-N
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Description

This compound is a phosphoramidite derivative critical for solid-phase oligonucleotide synthesis. Its structure includes a benzamido-protected adenine base (6-benzamido-9H-purin-9-yl), a bis(4-methoxyphenyl)(phenyl)methyl (DMT) group for hydroxyl protection, and a 2-cyanoethyl diisopropylphosphoramidite moiety that enables controlled coupling during DNA/RNA chain elongation . The stereochemistry (2R,3S,5S) ensures proper alignment of the sugar-phosphate backbone in nucleic acid assembly. With a molecular formula of C₄₇H₅₂N₇O₇P and molecular weight of 857.93 g/mol, it is typically stored under inert atmospheres at 2–8°C to prevent hydrolysis of the phosphoramidite group .

Properties

Molecular Formula

C47H52N7O7P

Molecular Weight

857.9 g/mol

IUPAC Name

N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42-,62?/m0/s1

InChI Key

GGDNKEQZFSTIMJ-GXQDRCEGSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5S)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite typically involves multiple steps The process begins with the preparation of the purine base, followed by the formation of the tetrahydrofuran ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of automated synthesizers and high-throughput screening methods. These methods ensure the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5S)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoramidite group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Nucleic Acid Synthesis

One of the primary applications of this compound is in the synthesis of modified oligonucleotides. Phosphoramidites are key building blocks for synthesizing DNA and RNA sequences through solid-phase synthesis techniques. The presence of specific functional groups in this compound enhances the efficiency and specificity of oligonucleotide synthesis.

Therapeutic Applications

Due to its structural characteristics, this compound has potential therapeutic applications, particularly in gene therapy and antisense oligonucleotide development.

Gene Therapy

Gene therapy aims to correct defective genes responsible for disease development. Oligonucleotides synthesized using this phosphoramidite can be designed to target specific mRNA sequences, leading to:

  • Gene Silencing : Antisense oligonucleotides can inhibit the expression of harmful genes.
  • Gene Editing : Modified oligonucleotides can facilitate CRISPR-Cas9 systems for precise genome editing.

Antisense Oligonucleotides

Antisense oligonucleotides are designed to bind complementary RNA sequences, effectively blocking translation and reducing protein synthesis associated with diseases such as cancer and viral infections.

Nanotechnology Applications

The compound's unique structure allows it to be utilized in nanotechnology for developing drug delivery systems and biosensors.

Drug Delivery Systems

Nanoparticles conjugated with oligonucleotides synthesized from this phosphoramidite can enhance drug delivery by:

  • Targeting Specific Cells : Modifications allow for targeted delivery to cancer cells or infected cells.
  • Controlled Release : Nanocarriers can provide controlled release profiles for therapeutic agents.

Biosensor Development

Oligonucleotides can serve as recognition elements in biosensors for detecting specific biomolecules or pathogens. The integration of this compound into biosensor technology enhances sensitivity and specificity.

Application AreaSpecific Use CaseBenefits
Nucleic Acid SynthesisOligonucleotide synthesisHigh efficiency and specificity
Gene TherapyGene silencing and editingTargeted treatment for genetic disorders
Antisense OligonucleotidesInhibition of disease-related genesReduction in harmful protein production
Drug Delivery SystemsTargeted delivery via nanoparticlesIncreased efficacy and reduced side effects
Biosensor DevelopmentDetection of pathogensEnhanced sensitivity and specificity

Case Studies

Several studies have demonstrated the efficacy of using this compound in various applications:

Study on Antisense Oligonucleotides

A study published in Nature explored the use of modified oligonucleotides synthesized from similar phosphoramidites for targeting oncogenes in cancer therapy, showing significant tumor reduction in animal models .

Development of Biosensors

Research conducted by MDPI highlighted the use of oligonucleotide-based biosensors utilizing similar compounds for detecting Listeria monocytogenes in food products, demonstrating rapid and accurate detection capabilities .

Mechanism of Action

The mechanism of action of (2R,3S,5S)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Findings:

  • Fluorinated Derivatives : The 4-fluoro analogue (MW 875.92) exhibits improved resistance to enzymatic degradation due to fluorine’s electronegativity, making it suitable for in vivo applications . However, its storage requires -20°C, unlike the target compound (2–8°C) .
  • Protecting Groups : The TBDMS-protected variant (MW 970.18) shows superior thermal stability compared to DMT, enabling prolonged storage but requiring harsher deprotection conditions (e.g., fluoride ions) .
  • Reactivity : Iodo-substituted analogues (e.g., ) demonstrate unique photochemical crosslinking capabilities (yield: 78–80%), whereas the target compound is optimized for standard coupling efficiency (typical coupling yields >98% in automated synthesis) .

Biological Activity

The compound (2R,3S,5S)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex phosphoramidite derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its implications in the field of medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the purine moiety. The synthetic route typically employs diisopropylphosphoramidite as a key reagent, facilitating the incorporation of phosphoramidate linkages which are crucial for its biological function.

Key Structural Features

  • Purine Base : The presence of a benzamido group attached to a purine ring enhances its interaction with nucleic acids.
  • Tetrahydrofuran Ring : This structure contributes to the compound's stability and solubility in biological systems.
  • Phosphoramidite Group : Essential for oligonucleotide synthesis, allowing for effective incorporation into RNA or DNA strands.

Antiviral Properties

Research indicates that compounds similar to this phosphoramidite have exhibited antiviral activity. Specifically, they have been studied for their ability to inhibit viral replication by targeting nucleic acid synthesis pathways. The purine analogs can interfere with viral RNA polymerases, thereby reducing viral load in infected cells .

The proposed mechanism involves:

  • Inhibition of Nucleic Acid Synthesis : By mimicking natural substrates, these compounds can competitively inhibit enzymes involved in nucleic acid synthesis.
  • Modulation of Gene Expression : Some studies suggest that these compounds can modulate gene expression by acting as antisense oligonucleotides, targeting specific mRNA sequences .

Case Studies

  • Antisense Oligonucleotide Studies : In one study, phosphoramidites were utilized to synthesize antisense oligonucleotides aimed at modulating CD40 ligand expression. These oligonucleotides showed promise in treating autoimmune diseases by downregulating inflammatory pathways .
  • Antiviral Efficacy Against HIV : A related compound demonstrated significant antiviral activity against HIV by inhibiting reverse transcriptase, which is critical for viral replication. This highlights the potential of similar phosphoramidites in developing therapeutic agents against retroviruses .

Comparison of Biological Activities

Compound NameActivity TypeTargetReference
Compound AAntiviralRNA Polymerase
Compound BAntisense ModulationCD40 Ligand
Compound CInhibitionReverse Transcriptase

Synthesis Yield Data

StepYield (%)Conditions
Initial Phosphitylation80Room temperature
Purification75Column chromatography
Final Product90Recrystallization

Q & A

Basic Research Questions

What are the critical synthetic challenges in preparing this phosphoramidite compound, and how are they methodologically addressed?

The synthesis involves protecting group strategies (e.g., bis(4-methoxyphenyl)(phenyl)methyl [DMT] for hydroxyl protection) and stereochemical control. Key challenges include:

  • Moisture sensitivity : Use inert gas (e.g., argon) during reactions and storage to prevent hydrolysis .
  • Purification : Chromatography with silica gel under anhydrous conditions is critical, as the compound degrades with residual moisture .
  • Phosphitylation : Optimize stoichiometry of diisopropylphosphoramidite reagents to avoid side reactions (e.g., cyanoethyl group migration) .

What analytical techniques are essential for confirming the identity and purity of this compound?

  • NMR Spectroscopy : 31^{31}P NMR confirms phosphoramidite formation (δ ~149 ppm), while 1^{1}H/13^{13}C NMR verifies DMT and benzamido group integrity .
  • HPLC-MS : Reverse-phase HPLC with MS detection validates purity (>97%) and detects trace impurities (e.g., deprotected intermediates) .
  • Elemental Analysis : Ensures correct C, H, N ratios, critical for confirming molecular composition .

Advanced Research Questions

How does the stereochemical configuration at the tetrahydrofuran ring influence coupling efficiency in oligonucleotide synthesis?

The (2R,3S,5S) configuration ensures proper spatial alignment for phosphoramidite coupling during solid-phase synthesis. Deviations (e.g., 3R epimer) reduce coupling yields by >50% due to steric hindrance. Methodological controls include:

  • Chiral HPLC : To monitor stereochemical purity during synthesis .
  • Kinetic Studies : Optimize coupling time (typically 30–60 seconds) to minimize epimerization .

What experimental strategies mitigate instability during long-term storage?

  • Storage Conditions : Store at -20°C under argon in moisture-proof containers to prevent hydrolysis (purity loss <1% over 6 months) .
  • Stabilizers : Add molecular sieves (3Å) to absorb residual moisture in solution formulations .
  • Quality Monitoring : Perform monthly 31^{31}P NMR checks to detect phosphotriester degradation products .

How do conflicting data on phosphoramidite reactivity in different solvent systems arise, and how are they resolved?

Discrepancies in reaction rates (e.g., acetonitrile vs. dichloromethane) stem from solvent polarity effects on activation by tetrazole. Methodological resolutions:

  • Solvent Screening : Use acetonitrile for faster coupling (activation time <30 seconds) but dichloromethane for moisture-sensitive steps .
  • Activator Titration : Adjust tetrazole concentration (0.3–0.5 M) to balance reactivity and side reactions .

What are the best practices for handling waste containing this compound to minimize environmental impact?

  • Neutralization : Treat with 10% aqueous ammonia to hydrolyze phosphoramidite groups before disposal .
  • Adsorption : Use activated carbon to capture organic residues from waste streams .
  • Regulatory Compliance : Follow GHS codes for hazardous waste (e.g., H318: Causes serious eye damage) .

Methodological Troubleshooting

How is low coupling efficiency during automated synthesis diagnosed and corrected?

  • Step 1 : Verify phosphoramidite purity via HPLC-MS; impurities >2% require repurification .
  • Step 2 : Check activator (tetrazole) freshness; replace if precipitation occurs .
  • Step 3 : Optimize sublimation cycles for solid-phase synthesis columns to remove moisture .

What causes unexpected byproducts in the final oligonucleotide, and how are they characterized?

  • Cyanoethyl Adducts : Arise from incomplete deprotection; treat with concentrated ammonia (55°C, 12 hours) .
  • DMT Cleavage Byproducts : Monitor UV absorbance at 498 nm during detritylation .
  • MS/MS Analysis : Fragmentation patterns identify truncated sequences or modified bases .

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